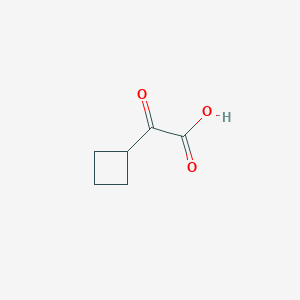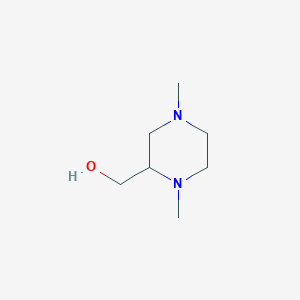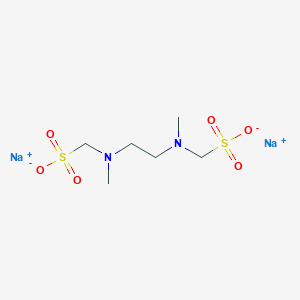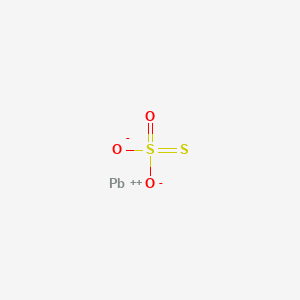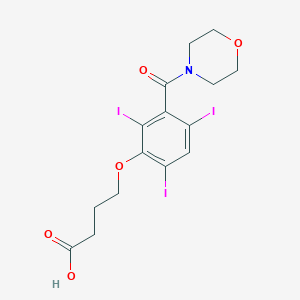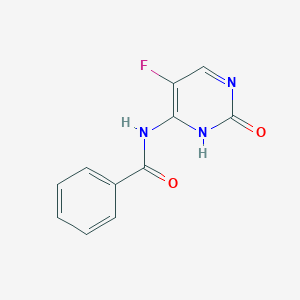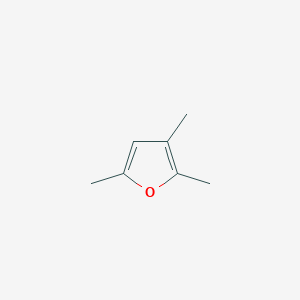
2,3,5-Trimethylfuran
Overview
Description
It has the molecular formula C7H10O and a molecular weight of 110.1537 g/mol . This compound is characterized by a furan ring substituted with three methyl groups at the 2, 3, and 5 positions. It is a colorless liquid with a distinct odor and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2,3,5-Trimethylfuran is the germination process of seeds . It has been found to significantly reduce the germination stimulatory activity of the highly active germination promoter, 3-methyl-2H-furo[2,3-c]pyran-2-one (karrikinolide; KAR 1), another smoke-derived compound .
Mode of Action
This compound interacts with its targets by inhibiting the germination process. It does this by reducing the stimulatory activity of karrikinolide, a compound known to promote seed germination . The exact molecular interactions are still under investigation.
Result of Action
The primary result of the action of this compound is the inhibition of seed germination . It significantly reduces the germination stimulatory activity of karrikinolide, thereby controlling the germination process.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5-Trimethylfuran can be synthesized through several methods. One common approach involves the cyclization of 2,4-pentanedione with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the furan ring.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of this compound-2-carboxylic acid. This method provides a high yield of the desired product and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trimethylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield this compound-2-ol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: this compound-2-carboxylic acid.
Reduction: this compound-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3,5-Trimethylfuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals
Comparison with Similar Compounds
2,3,5-Trimethylfuran can be compared with other similar compounds, such as:
2,5-Dimethylfuran: This compound has two methyl groups at the 2 and 5 positions of the furan ring. It is used as a biofuel and has different chemical properties compared to this compound.
2,3-Dimethylfuran: With methyl groups at the 2 and 3 positions, this compound is also used in organic synthesis and has distinct reactivity.
2,4,5-Trimethylfuran: This isomer has methyl groups at the 2, 4, and 5 positions and exhibits different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it suitable for various specialized applications .
Properties
IUPAC Name |
2,3,5-trimethylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5-4-6(2)8-7(5)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXZFRUNHWKHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146923 | |
| Record name | Furan, 2,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10504-04-8 | |
| Record name | 2,3,5-Trimethylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10504-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan, 2,3,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-Trimethylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the atmospheric fate of 2,3,5-trimethylfuran during nighttime?
A1: Research indicates that the reaction of this compound with nitrate radicals (NO3) is its dominant removal pathway during the night. [] This reaction contributes significantly to the compound's atmospheric lifetime, which has been estimated to be between 0.5 and 55 minutes. []
Q2: How does the presence of methyl groups influence the reaction rate of furan compounds with nitrate radicals?
A2: Studies comparing the rate coefficients of furan and various methylated furans, including this compound, with nitrate radicals reveal that the presence and number of methyl groups significantly impact the reaction rate. [] For instance, this compound exhibits a much faster reaction rate with nitrate radicals compared to furan. [] This suggests that the methyl substituents enhance the compound's reactivity towards atmospheric nitrate radicals.
Q3: Can this compound be used as a marker for bacterial growth in a diagnostic setting?
A3: Research suggests that this compound, along with other volatile organic compounds, could potentially serve as a marker for the presence and growth of Mycobacterium avium subsp. paratuberculosis (MAP) in cultures. [] Specifically, the concentration levels of this compound were found to be indicative of MAP cultures even before visible growth was apparent. [] This finding highlights the potential of volatile organic compound analysis, including the monitoring of this compound, for early and rapid diagnosis of bacterial infections like paratuberculosis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


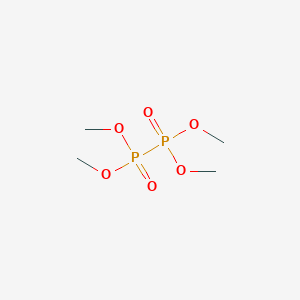
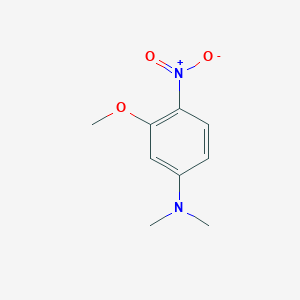


![1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one](/img/structure/B83699.png)
